molecular formula C11H12O3 B1425891 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid CAS No. 1018251-36-9

2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Cat. No. B1425891
M. Wt: 192.21 g/mol
InChI Key: DHADKXRBQDXCBT-UHFFFAOYSA-N
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Description

2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid, also known as MDB, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MDB is a derivative of the natural compound, lignin, and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclocondensation Studies : Eresko, Tolkunov, and Tolkunov (2010) explored the cyclocondensation of acetic acids, including derivatives like 2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid, with hydrazine hydrate, finding optimal conditions for producing 1-aryl-3,5-dihydro-4H-1-benzofuro[2,3-d][1,2]diazepin-4-ones (Eresko et al., 2010).

Spectroscopic and Structural Analysis

  • Spectroscopic Characterization : Hiremath et al. (2019) conducted a detailed study of 2-(5-methyl-1-benzofuran-3-yl) acetic acid, examining its spectroscopic features and molecular structure. This included experimental FT-IR, FT-Raman, NMR, and UV–Vis studies, along with computational density functional theory (DFT) analyses (Hiremath et al., 2019).

Photophysical Properties

  • Photophysical and DFT Studies : Maridevarmath et al. (2019) synthesized a novel benzofuran derivative, including (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, and studied its absorption, fluorescence, and solvatochromic behavior. This research provides insights into the photophysical properties and potential applications of these compounds (Maridevarmath et al., 2019).

Crystal Structure Analysis

  • Crystallographic Analysis : Choi, Seo, Son, and Lee (2009) prepared a related compound, methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, and analyzed its crystal structure, highlighting significant features like aromatic π–π interactions and intermolecular hydrogen bonding (Choi et al., 2009).

Electron Impact Mass Spectrometry

  • Mass Spectrometric Behavior : Bravo, Ticozzi, Daolio, Traldi, and Vecchi (1985) studied the mass spectrometric behavior of various 2,3-dihydro-1-benzofuran-3-acetic acids, providing detailed insights into their fragmentation pathways and mechanisms (Bravo et al., 1985).

properties

IUPAC Name

2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(14-10)6-11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHADKXRBQDXCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Reactant of Route 2
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Reactant of Route 3
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Reactant of Route 4
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Reactant of Route 5
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Reactant of Route 6
2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid

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